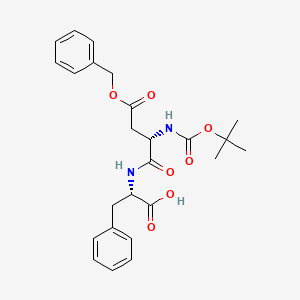

Boc-asp(obzl)-phe-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O7/c1-25(2,3)34-24(32)27-19(15-21(28)33-16-18-12-8-5-9-13-18)22(29)26-20(23(30)31)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3,(H,26,29)(H,27,32)(H,30,31)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJAWCWMJPACSL-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-asp(obzl)-phe-OH chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Asp(OBzl)-Phe-OH

Abstract

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-aspartyl(β-benzyl ester)-L-phenylalanine, commonly abbreviated as this compound. This dipeptide derivative is a cornerstone building block in modern peptide synthesis, valued for its strategic placement of orthogonal protecting groups that facilitate the controlled, sequential assembly of complex peptide chains. We will delve into its core chemical properties, the rationale behind its molecular design, detailed protocols for its synthesis and characterization, and its pivotal role in the development of peptide-based therapeutics and research tools. This document is intended for researchers, chemists, and drug development professionals who utilize peptide chemistry to advance their scientific objectives.

Core Physicochemical and Structural Properties

This compound is a white to off-white crystalline powder that serves as a high-purity intermediate in chemical synthesis.[1] Its structure consists of an aspartic acid residue linked to a phenylalanine residue. The critical features are the protecting groups: a tert-Butoxycarbonyl (Boc) group on the N-terminus of the aspartic acid and a benzyl (Bzl) ester protecting the side-chain carboxyl group of the aspartic acid.[2] The C-terminal carboxyl group of the phenylalanine remains free, allowing for coupling to the next amino acid in a peptide sequence.

The strategic selection of these protecting groups is fundamental to its utility. The Boc group is labile under mild acidic conditions (e.g., trifluoroacetic acid), while the benzyl ester is stable to acid but is readily cleaved by catalytic hydrogenation.[3] This orthogonality is the key that allows for selective deprotection and directed peptide bond formation, a central tenet of Solid-Phase Peptide Synthesis (SPPS).

Below is a summary of its key physical and chemical properties for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 68763-45-1 | [2][4][5][6] |

| Molecular Formula | C₂₅H₃₀N₂O₇ | [2][4][6] |

| Molecular Weight | 470.52 g/mol | [2][6] |

| Melting Point | 112-119 °C | [2] |

| Appearance | White to off-white powder | [1][7] |

| Purity (Typical) | ≥99% (by HPLC) | [2] |

| Optical Rotation | [α]D²⁰ = -11.5 ± 2º (c=1 in DMF) | [2] |

| Storage Conditions | Store at 0-8°C | [2] |

| Primary Application | Building block for Boc-based Solid-Phase Peptide Synthesis (SPPS) | [2] |

The Strategic Role of Orthogonal Protecting Groups

The efficacy of this compound in peptide synthesis is a direct consequence of its protecting group strategy. Understanding the causality behind these choices is critical for troubleshooting and optimizing synthetic workflows.

-

The N-terminal Boc Group: The tert-Butoxycarbonyl group is a staple in peptide chemistry for its reliable protection of the α-amino group. Its primary advantage is its ease of removal under mild acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8] This reaction proceeds via a stable tert-butyl carbocation, minimizing side reactions and ensuring a clean deprotection step, which is crucial for the high fidelity required in stepwise synthesis.

-

The Side-Chain Benzyl (Bzl) Ester: The aspartic acid side chain contains a carboxylic acid that is more reactive than the C-terminal carboxyl group of the growing peptide and must be protected to prevent branching and undesired side reactions. The benzyl ester is an ideal choice because it is stable to the acidic conditions used to remove the Boc group. Its removal is achieved under orthogonal conditions—catalytic hydrogenation (e.g., using palladium on carbon, Pd/C)—which does not affect other common protecting groups.[3] This stability and selective removal are what make it a powerful tool for complex syntheses. The enhanced stability and solubility afforded by the benzyl group also make the compound easier to handle and incorporate during synthesis.[1]

The logical relationship between these groups enables a clear synthetic pathway.

Caption: Orthogonal deprotection strategy using this compound.

Synthesis and Purification Workflow

The synthesis of this compound is achieved by a standard peptide coupling reaction between Boc-Asp(OBzl)-OH and the free amine of Phenylalanine (H-Phe-OH). The choice of coupling reagent is critical to ensure high yield and minimize racemization.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via TBTU Coupling

This protocol describes a robust and commonly used method for peptide coupling in solution.

-

Reactant Preparation:

-

In a round-bottom flask, dissolve Boc-L-Asp(OBzl)-OH (1.0 mmol, 323.3 mg) in ethyl acetate (7 mL).

-

Add TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 mmol, 353.2 mg) and HOBt (Hydroxybenzotriazole) hydrate (1.1 mmol) to the solution.[9]

-

Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

-

Coupling Reaction:

-

In a separate flask, prepare a solution of L-Phenylalanine (1.2 mmol, 198.2 mg) and diisopropylethylamine (DIPEA) (3.0 mmol, 523 µL) in ethyl acetate.

-

Add the phenylalanine solution to the pre-activated Boc-Asp(OBzl)-OH mixture.

-

Stir the reaction mixture for 12 hours at room temperature.[9] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

-

Workup and Extraction:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (60 mL).

-

Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted starting materials and coupling byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Collect the pure fractions and evaporate the solvent to yield this compound as a solid. Dry under vacuum at 50°C.[9]

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized dipeptide.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of peptide products. A purity of ≥99% is typically required for use in SPPS.[2]

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm (for the phenyl group).

-

Expected Result: A single major peak corresponding to the product.

-

-

-

Mass Spectrometry (MS): MS provides confirmation of the molecular weight of the compound.

-

Protocol (ESI-MS):

-

Method: Electrospray Ionization (ESI) in positive ion mode.

-

Sample Prep: Dissolve a small amount of the product in a suitable solvent like methanol or acetonitrile/water.

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 471.5. Sodium adducts [M+Na]⁺ at m/z ≈ 493.5 may also be observed.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the chemical structure by showing the presence of all expected protons and their chemical environments.

-

Protocol:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or chloroform (CDCl₃).

-

Key Expected Signals (approximate shifts in ppm): Protons from the Boc group (~1.4 ppm, singlet, 9H), the benzyl group aromatic protons (~7.3 ppm, multiplet, 5H) and methylene protons (~5.1 ppm, singlet, 2H), the phenylalanine aromatic protons (~7.2 ppm, multiplet, 5H), and various backbone and side-chain protons (α-CH, β-CH₂) in the 2.5-4.5 ppm range.

-

-

Applications in Research and Drug Development

This compound is a versatile building block with broad applications.

-

Peptide Synthesis: Its primary use is as a key component in the synthesis of bioactive peptides and proteins for pharmaceutical research.[2] The Asp-Phe sequence is a component of many biologically relevant molecules.

-

Drug Development: It is integral to the design of peptide-based drugs, which often offer higher specificity and efficacy compared to small molecules.[2] For example, it is a precursor for analogs of the artificial sweetener Aspartame (L-Aspartyl-L-phenylalanine methyl ester).[10][11]

-

Cancer Therapy Research: The dipeptide can be incorporated into peptide conjugates designed to deliver cytotoxic drugs directly to cancer cells, thereby minimizing systemic side effects.[2]

-

Diagnostic Tools: It is used in the synthesis of peptides for developing diagnostic agents that can detect specific disease biomarkers.[2]

Safety and Handling

While not classified as a hazardous material, standard laboratory safety practices should be followed.[2][6]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Storage: Store in a tightly sealed container in a refrigerator at 0-8°C to ensure long-term stability.[2]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical reagent; it is a product of strategic molecular design that empowers chemists to construct complex and life-altering molecules. Its well-defined properties, characterized by a robust and orthogonal protection scheme, ensure its continued importance in the fields of peptide chemistry, drug discovery, and biotechnology. This guide provides the foundational knowledge and practical protocols necessary for its effective and reliable application in a research setting.

References

-

Ivy Fine Chemicals. (n.d.). This compound [CAS: 68763-45-1]. Retrieved from [Link]

- Google Patents. (2012). CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1581888, N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester. Retrieved from [Link]

-

Nanjing Dulai Biotechnology Co., Ltd. (n.d.). Boc-l-aspartic acid β- Benzyl ester. Retrieved from [Link]

-

MySkinRecipes. (n.d.). BOC-PHE-OBZL. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4. Retrieved from [Link]

-

Digital.CSIC. (n.d.). Supporting Information. Retrieved from [Link]

-

Talele, T. T. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids. Molecules, 21(4), 434. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93078, L-Aspartyl-L-phenylalanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. BOC-PHE-OBZL [myskinrecipes.com]

- 4. 68763-45-1|this compound|BLD Pharm [bldpharm.com]

- 5. ivychem.com [ivychem.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. digital.csic.es [digital.csic.es]

- 9. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. L-Aspartyl-L-phenylalanine | C13H16N2O5 | CID 93078 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Boc-Asp(OBzl)-Phe-OH

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of the protected dipeptide, N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-benzyl ester, L-phenylalanine (Boc-Asp(OBzl)-Phe-OH). This dipeptide is a valuable building block in the field of peptide chemistry, frequently utilized in the synthesis of more complex peptide structures for therapeutic and research applications.[1] The strategic use of orthogonal protecting groups and robust purification methodologies is paramount to achieving a high-purity final product. This document delves into the causal relationships behind the chosen synthetic strategy, provides detailed, field-proven protocols, and is grounded in authoritative scientific literature.

The Strategic Imperative: Protecting Groups in Peptide Synthesis

The synthesis of a peptide with a defined sequence necessitates the temporary masking of reactive functional groups to prevent unwanted side reactions, such as polymerization or incorrect amide bond formation.[2][3] In the case of this compound, two key protecting groups are employed: the Boc group for the α-amino terminus and the Benzyl (Bzl) group for the side-chain carboxyl function of aspartic acid.

-

The Boc (tert-Butoxycarbonyl) Group: This is one of the most common protecting groups for amines in peptide synthesis.[4] Its primary advantage lies in its stability during the peptide coupling reaction and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which typically do not affect the more robust benzyl ester.[5][6][7] This selective removal is a cornerstone of the Boc/Bn protection strategy.[8]

-

The Benzyl (OBzl) Ester: The benzyl group protects the β-carboxyl group of the aspartic acid side chain.[9] This prevents the side chain from participating in the peptide bond formation. The benzyl ester is stable to the acidic conditions used to remove the Boc group, demonstrating the quasi-orthogonality of this protection scheme.[8] It is most commonly removed under reductive conditions via catalytic hydrogenation (e.g., H₂/Pd-C), a method that does not cleave the newly formed peptide bond or the Boc group.[10][11]

This strategic selection allows for precise control over the chemical reactions, ensuring the α-carboxyl group of Boc-Asp(OBzl)-OH is selectively activated to couple with the α-amino group of L-phenylalanine.[]

Part 1: Solution-Phase Synthesis of this compound

The formation of the peptide bond is achieved through a coupling reaction, which involves the activation of a carboxyl group to make it susceptible to nucleophilic attack by an amino group.[13] Carbodiimides are a class of highly effective coupling reagents for this purpose.[14][15]

Mechanism of Carbodiimide-Mediated Coupling

The reaction proceeds via a highly reactive O-acylisourea intermediate formed between the carboxylic acid of Boc-Asp(OBzl)-OH and the carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[16] This intermediate is prone to two undesirable pathways: rearrangement to a stable N-acylurea, which terminates the reaction, or racemization of the chiral α-carbon.

To mitigate these side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost universally employed.[17] HOBt rapidly traps the O-acylisourea intermediate to form a more stable HOBt-active ester. This active ester is sufficiently reactive to couple with the amine of phenylalanine while significantly suppressing racemization and N-acylurea formation.[16][17]

Experimental Protocol: Synthesis

This protocol describes a standard procedure for the solution-phase synthesis of the target dipeptide on a 10 mmol scale.

Materials & Reagents

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Boc-Asp(OBzl)-OH | 1.0 | 323.34 | 3.23 g |

| L-Phenylalanine (H-Phe-OH) | 1.05 | 165.19 | 1.73 g |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 | 206.33 | 2.27 g |

| 1-Hydroxybenzotriazole (HOBt) | 1.1 | 135.13 | 1.49 g |

| N,N-Diisopropylethylamine (DIPEA) | 1.0 | 129.24 | 1.74 mL |

| Dichloromethane (DCM) | - | - | ~100 mL |

| N,N-Dimethylformamide (DMF) | - | - | ~20 mL |

Procedure

-

Dissolution: In a 250 mL round-bottom flask, dissolve Boc-Asp(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in approximately 80 mL of DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

DCC Addition: Add DCC (1.1 eq) to the cooled solution and stir for 15 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

-

Amine Addition: In a separate beaker, dissolve H-Phe-OH (1.05 eq) in ~20 mL of DMF, adding DIPEA (1.0 eq) to facilitate dissolution and neutralize the hydrochloride salt if using H-Phe-OH·HCl.

-

Coupling Reaction: Add the phenylalanine solution dropwise to the reaction flask at 0 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

-

Byproduct Removal: After the reaction is complete (monitored by TLC), cool the mixture again to 0 °C to maximize the precipitation of the DCU byproduct. Filter the mixture through a sintered glass funnel to remove the DCU, washing the filter cake with a small amount of cold DCM.

-

Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or foam.

Part 2: Purification via Reversed-Phase HPLC

Following synthesis, the crude product contains the desired dipeptide along with unreacted starting materials and side products. The standard and most effective method for purifying peptides and protected peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[18][19][20] This technique separates molecules based on their hydrophobicity.[18]

Principle of RP-HPLC Purification

The crude peptide mixture is dissolved and injected onto a column packed with a nonpolar stationary phase (typically silica modified with C18 alkyl chains). A gradient of increasing organic solvent (the mobile phase) is then passed through the column. More polar impurities will have weak interactions with the C18 stationary phase and elute early, while the more hydrophobic target peptide will be retained longer and elute at a higher organic solvent concentration.[18][21] Trifluoroacetic acid (TFA) is typically added at a low concentration (0.1%) to both aqueous and organic phases to act as an ion-pairing agent, which improves peak shape and resolution.[19][20]

Experimental Protocol: Purification

Instrumentation & Consumables

-

Preparative HPLC system with a gradient pump and UV detector

-

C18 silica column (e.g., 10 µm particle size, 250 x 20 mm)

-

Solvent A: 0.1% (v/v) TFA in HPLC-grade water

-

Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

-

Fraction collector

-

Lyophilizer (Freeze-dryer)

Procedure

-

Sample Preparation: Dissolve the crude product in a minimal amount of DMF or a 50:50 mixture of Solvent A and Solvent B. Filter the sample through a 0.45 µm syringe filter before injection.

-

Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A / 5% Solvent B for at least 3 column volumes.

-

Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient as described in the table below.

Preparative HPLC Gradient

| Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B |

| 0 | 15 | 95 | 5 |

| 5 | 15 | 95 | 5 |

| 45 | 15 | 5 | 95 |

| 50 | 15 | 5 | 95 |

| 52 | 15 | 95 | 5 |

| 60 | 15 | 95 | 5 |

-

Fraction Collection: Collect fractions (e.g., 10 mL per tube) as the UV chromatogram shows eluting peaks. The target product is expected to be a major peak eluting in the mid-to-late part of the gradient.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine which ones contain the pure product (>98% purity).

-

Lyophilization: Combine the pure fractions in a round-bottom flask, freeze the solution (e.g., using a dry ice/acetone bath), and lyophilize under high vacuum until a fluffy white powder is obtained. The final product should be stored at -20°C.

Part 3: Product Characterization

To ensure the identity and purity of the synthesized this compound, the final product must be characterized using standard analytical techniques.

-

Analytical RP-HPLC: A fast gradient on an analytical C18 column is used to confirm the purity of the final product, which should appear as a single, sharp peak.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For C₂₅H₃₀N₂O₇, the expected monoisotopic mass is 470.20 g/mol .[22]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy can be used to confirm the chemical structure by identifying the characteristic protons of the Boc group, benzyl group, and the amino acid residues.

By adhering to this rigorous synthesis, purification, and characterization workflow, researchers can confidently produce high-purity this compound for use in advanced peptide synthesis projects.

References

-

SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. Pept... - SBS Genetech. [Link]

-

Conlon, J. M. (n.d.). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. PubMed. [Link]

-

Agilent. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. [Link]

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec. [Link]

-

Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

-

SBS Genetech. (2022, October 6). The Indispensable Role of Protecting Groups in Peptide Synthesis. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

-

Vagner, J., et al. (n.d.). Protecting Groups in Peptide Synthesis. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

-

tks. (n.d.). Moving beyond preparative reverse phase HPLC for peptide purification. [Link]

- Li, P., & Xu, J. C. (2001). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 57(48), 9923-9953.

-

AAPPTec. (n.d.). Peptide Coupling Reagents. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Protection - Common Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

-

Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. [Link]

-

Gabriel, T. F., et al. (1977). Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. PubMed. [Link]

- Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Journal of Organic Chemistry.

- Gatos, D., Tzavara, C., & Barlos, K. (1996). MPLC purification of protected peptide fragments. Letters in peptide science.

-

Biotage. (2023, February 2). Can you use normal phase chromatography to purify protected peptides?. [Link]

- Akiyama, T., et al. (1994). Mild Deprotection of Methyl, Benzyl, Methoxymethyl, Methylthiomethyl, Methoxyethoxymethyl, and β-(Trimethylsilyl)ethoxymethyl Esters with AlCl₃-N,N-Dimethylaniline.

- Futaki, S., et al. (1993). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. PNAS.

-

Digital CSIC. (n.d.). Supporting Information. [Link]

-

ResearchGate. (n.d.). Synthesis of dipeptide N-Boc-Asp-(OtBu)-Phe-OMe (1). [Link]

-

Aapptec Peptides. (n.d.). Boc-Asp(OBzl)-OH. [Link]

-

MDPI. (n.d.). Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. biosynth.com [biosynth.com]

- 9. peptide.com [peptide.com]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 14. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 15. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 16. peptide.com [peptide.com]

- 17. bachem.com [bachem.com]

- 18. bachem.com [bachem.com]

- 19. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. hplc.eu [hplc.eu]

- 21. harvardapparatus.com [harvardapparatus.com]

- 22. scbt.com [scbt.com]

An In-Depth Technical Guide to Boc-Asp(OBzl)-Phe-OH for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

In the intricate field of peptide chemistry and drug development, the use of precisely engineered building blocks is paramount. Among these, Boc-Asp(OBzl)-Phe-OH stands out as a crucial dipeptide derivative for the synthesis of complex peptides and peptidomimetics. This guide provides an in-depth analysis of its molecular characteristics, applications, and handling protocols, tailored for researchers and scientists in the pharmaceutical and biotechnology sectors.

This compound incorporates three key chemical moieties:

-

Boc (tert-butyloxycarbonyl): A widely used, acid-labile protecting group for the N-terminus of the aspartic acid residue. Its role is to prevent unwanted reactions at the amine group during peptide coupling steps[1].

-

Asp(OBzl): An aspartic acid residue whose side-chain carboxylic acid is protected as a benzyl ester. This protection prevents the side chain from interfering with the main peptide bond formation and can be removed under different conditions than the Boc group, offering orthogonal protection strategies[2].

-

Phe (Phenylalanine): The C-terminal amino acid residue with a free carboxylic acid (-OH) group, making it ready for coupling to the amine group of the next amino acid in a growing peptide chain.

The strategic placement of these protecting groups makes this compound a versatile tool in both solid-phase and solution-phase peptide synthesis, contributing to the development of novel therapeutics[3].

Section 1: Physicochemical Properties and Structural Information

Accurate characterization of a starting material is the foundation of reproducible and successful synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C25H30N2O7 | [3][4][5] |

| Molecular Weight | 470.52 g/mol | [3][5] |

| CAS Number | 68763-45-1 | [3][4][5] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 112-119 °C | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Storage | 0-8°C | [3] |

Chemical Structure

The two-dimensional structure of this compound is illustrated below, showing the spatial arrangement of the Boc protecting group, the benzyl ester on the aspartic acid side chain, and the C-terminal phenylalanine.

Caption: 2D structure of this compound.

Section 2: Core Applications in Peptide Synthesis

This compound is a valuable building block primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS)[2]. The rationale for its specific design lies in the differential lability of its protecting groups.

-

Role of the Boc Group: The N-terminal Boc group is stable under the basic conditions used for peptide coupling but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA)[7]. This allows for the sequential addition of amino acids to the growing peptide chain.

-

Role of the Benzyl (Bzl) Ester: The benzyl ester protecting the aspartic acid side chain is stable to the repetitive TFA treatments used to remove the Boc group. It is typically removed at the final stage of synthesis using strong acids like anhydrous hydrogen fluoride (HF)[2]. This "orthogonal" protection scheme is critical to prevent branching and other side reactions at the Asp side chain.

This dipeptide is therefore utilized in the synthesis of bioactive peptides and peptidomimetics for drug discovery, where the Asp-Phe motif is part of the target sequence[3].

Section 3: Experimental Protocol: N-Terminal Boc Group Deprotection

A common step involving this dipeptide is the removal of the N-terminal Boc group to allow for further elongation of the peptide chain. The following is a standard protocol for Boc deprotection in a solid-phase synthesis context.

Objective: To selectively cleave the N-terminal Boc group from resin-bound Boc-Asp(OBzl)-Phe-... peptide, exposing a free amine for the next coupling step.

Materials:

-

Peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

Protocol:

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

-

Pre-wash: Wash the resin three times with DCM to remove any residual solvents or reagents.

-

Deprotection:

-

Washing:

-

Wash the resin three to five times with DCM to remove residual TFA.

-

-

Neutralization:

-

Wash the resin three times with a 5% DIPEA solution in DCM (v/v) to neutralize the protonated amine and remove any remaining TFA salts[7].

-

-

Final Wash: Wash the resin three to five times with DCM to remove excess DIPEA. The resin is now ready for the next amino acid coupling step.

Causality and Self-Validation: The two-step TFA treatment ensures complete removal of the Boc group, which can be monitored by a Kaiser test (a colorimetric test for free primary amines). The neutralization step is crucial because the subsequent coupling reactions are typically base-catalyzed and would be inhibited by the presence of the TFA salt.

Workflow Diagram

Sources

An In-depth Technical Guide to the Solubility of Boc-Asp(OBzl)-Phe-OH

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptide synthesis and drug development, the physicochemical properties of protected amino acid derivatives are of paramount importance. Among these, Boc-Asp(OBzl)-Phe-OH, a key dipeptide intermediate, presents unique solubility challenges and opportunities. This guide provides an in-depth analysis of the solubility of this compound across a spectrum of solvents. Moving beyond a simple compilation of data, this document elucidates the underlying chemical principles governing its solubility, offers detailed protocols for empirical determination, and discusses the practical implications for peptide synthesis and purification. Our objective is to equip researchers and drug development professionals with the knowledge to rationally select solvent systems, troubleshoot solubility issues, and optimize their synthetic workflows.

Introduction: The Molecular Profile of this compound

This compound is a cornerstone building block in the synthesis of more complex peptides.[1] Its structure is characterized by an N-terminal tert-Butoxycarbonyl (Boc) group, a benzyl (Bzl) ester protecting the side chain of the aspartic acid residue, and a C-terminal phenylalanine with a free carboxylic acid. Each of these components plays a critical role in defining the molecule's overall physicochemical behavior, particularly its solubility.

-

The Boc Group: This bulky, lipophilic group significantly increases the hydrophobicity of the N-terminus, steering the molecule's preference towards organic solvents.

-

The Benzyl Ester: Protecting the polar carboxylic acid side chain of aspartic acid with a benzyl group further enhances the molecule's nonpolar character.

-

The Phenylalanine Residue: The aromatic side chain of phenylalanine contributes to the hydrophobic nature of the dipeptide.

-

The Free Carboxylic Acid: The C-terminal carboxylic acid provides a site for ionization, suggesting that the molecule's solubility will be influenced by the pH of the medium.

Understanding the interplay of these structural features is fundamental to predicting and manipulating the solubility of this compound in various solvent systems.

The Theoretical Framework of Solubility

The solubility of a peptide is dictated by a delicate balance of intermolecular forces between the peptide itself and the solvent molecules. The adage "like dissolves like" serves as a foundational principle, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents. For this compound, its largely hydrophobic nature, conferred by the Boc and benzyl protecting groups and the phenylalanine side chain, suggests a preference for organic solvents.[2]

Several key factors influence the solubility of peptides:

-

Amino Acid Composition: The hydrophobicity of the amino acid side chains is a primary determinant. Peptides rich in non-polar residues are generally more soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2]

-

Peptide Length: Longer peptides often exhibit lower solubility due to increased potential for intermolecular interactions and aggregation.

-

pH and Charge: The overall charge of a peptide, which is dependent on the pH of the solution, significantly impacts its solubility in aqueous media. Peptides are typically least soluble at their isoelectric point (pI).

-

Protecting Groups: As seen with this compound, protecting groups can drastically alter the polarity and, consequently, the solubility profile of a peptide.

Solubility Profile of this compound: A Practical Overview

While precise quantitative solubility data for this compound is not extensively published across a wide array of solvents, a qualitative and semi-quantitative profile can be constructed based on available data for the parent compound and related protected amino acids.

| Solvent | Type | Predicted Solubility of this compound | Supporting Evidence / Notes |

| Dimethylformamide (DMF) | Polar Aprotic | High | The related precursor, Boc-Asp(OBzl)-OH, is "clearly soluble" at 0.5 M (1 mmole in 2 ml). DMF is a common and effective solvent for peptide synthesis.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful solvent for many peptides, including hydrophobic ones.[2][4] For a related tripeptide, Boc-Met-Leu-Phe-OH, solubility is reported as ≥ 100 mg/mL.[5] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | NMP is another principal solvent for solid-phase peptide synthesis, particularly for hydrophobic peptides, as it can mitigate aggregation.[3][6] |

| Dichloromethane (DCM) | Nonpolar | Moderate to High | The precursor Boc-Phe-OH is soluble in DCM.[6] DCM is often used in Boc-based solid-phase peptide synthesis.[7] |

| Methanol (MeOH) | Polar Protic | Moderate | Peptides with non-polar amino acids can often be dissolved in organic solvents like methanol.[2] |

| Ethyl Acetate (EtOAc) | Moderately Polar | Low to Moderate | Often used as a solvent for extraction and purification of protected peptides. |

| Water | Polar Protic | Very Low | The hydrophobic protecting groups (Boc and Bzl) render the dipeptide largely insoluble in water.[8] |

| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | Can be used as a co-solvent to improve solubility.[9] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, an empirical approach is necessary. The saturation shake-flask method is a widely accepted and reliable technique.

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a vial containing a precise volume of the solvent to be tested. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best to filter the supernatant through a 0.22 µm syringe filter.

-

Quantification:

-

Prepare a standard stock solution of this compound of a known concentration in a suitable solvent (e.g., DMF).

-

Generate a calibration curve by preparing a series of dilutions from the stock solution.

-

Dilute the collected supernatant to a concentration that falls within the range of the calibration curve.

-

Analyze the standards and the diluted sample by High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determine the concentration of the saturated solution by interpolating its response against the calibration curve.

-

Factors Influencing and Modifying Solubility in Practice

Several factors can be manipulated to enhance the solubility of this compound during synthesis and purification:

-

Co-solvent Systems: If solubility is limited in a primary solvent, the addition of a small amount of a stronger co-solvent can be effective. For instance, adding 5-10% DMF or NMP to a suspension in DCM can improve dissolution.[8]

-

Temperature: Gently warming the solvent can increase the solubility of the dipeptide. However, caution must be exercised to avoid potential degradation, especially of the Boc group, at elevated temperatures. A temperature range of 30-40°C is generally safe.[8]

-

Sonication: Using an ultrasonic bath can help break up aggregates and facilitate the dissolution of the peptide powder.[9]

-

pH Adjustment: For aqueous or semi-aqueous systems, adjusting the pH away from the isoelectric point of the dipeptide can increase solubility. Given the free C-terminal carboxylic acid, increasing the pH to deprotonate this group will enhance its solubility in polar protic solvents.

Practical Applications and Troubleshooting

A thorough understanding of the solubility of this compound is critical in several stages of peptide-related workflows:

-

Peptide Coupling Reactions: Ensuring the complete dissolution of the dipeptide in the reaction solvent is crucial for achieving high coupling efficiency. Poor solubility can lead to incomplete reactions and the formation of impurities.

-

Purification: The choice of solvents for chromatography and crystallization is directly dependent on the solubility profile of the target compound and its impurities. A solvent system where the desired dipeptide has moderate solubility while impurities are either highly soluble or insoluble is ideal for purification.

-

Stock Solution Preparation: For screening and assay development, preparing stable, concentrated stock solutions is often necessary. DMSO is a common choice for this purpose due to its high solubilizing power for a wide range of organic molecules.[2][5]

Troubleshooting Common Solubility Issues:

-

Issue: The dipeptide does not dissolve in a recommended solvent.

-

Possible Cause: The purity of the dipeptide or the solvent may be low. Traces of water can significantly reduce the solubility of hydrophobic compounds.

-

Solution: Ensure the use of high-purity, anhydrous solvents. Lyophilize the peptide again to remove any residual water.

-

-

Issue: The dipeptide precipitates out of solution upon the addition of another reagent.

-

Possible Cause: The added reagent may have altered the polarity of the solvent system, reducing the solubility of the dipeptide.

-

Solution: Add the reagent slowly and with vigorous stirring. Consider performing the reaction in a larger volume of solvent to maintain the dipeptide below its solubility limit.

-

Conclusion

The solubility of this compound is a multifaceted property governed by its chemical structure and the nature of the solvent. While its hydrophobic protecting groups direct its solubility towards polar aprotic organic solvents such as DMF, DMSO, and NMP, a nuanced understanding of its behavior in different solvent systems is essential for its effective use in research and development. This guide has provided a theoretical framework, a practical solubility profile, and robust experimental protocols to empower scientists to confidently navigate the challenges associated with the solubility of this important dipeptide building block. By applying these principles, researchers can enhance the efficiency of their synthetic processes, improve the purity of their target peptides, and ultimately accelerate the pace of drug discovery and development.

References

-

Aapptec Peptides. (n.d.). Boc-Phe-OH [13734-34-4]. Aapptec. Retrieved from [Link]

- [This citation was not used in the final response]

- [This citation was not used in the final response]

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. Retrieved from [Link]

- [This citation was not used in the final response]

- [This citation was not used in the final response]

- [This citation was not used in the final response]

- [This citation was not used in the final response]

- [This citation was not used in the final response]

- [This citation was not used in the final response]

-

Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Synpeptide. Retrieved from [Link]

- [This citation was not used in the final response]

- [This citation was not used in the final response]

- [This citation was not used in the final response]

-

Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. bachem.com [bachem.com]

- 3. biotage.com [biotage.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

Applications of Boc-asp(obzl)-phe-OH in peptide synthesis

An In-Depth Technical Guide to the Application of Boc-Asp(OBzl)-Phe-OH in Modern Peptide Synthesis

Abstract

This compound is a pivotal dipeptide derivative that serves as a cornerstone in the field of synthetic peptide chemistry. Its unique trifunctional nature, featuring a moderately acid-labile N-terminal Boc protecting group, a more robust benzyl ester protecting the aspartic acid side chain, and a reactive C-terminal carboxylic acid, makes it an exceptionally versatile building block. This guide provides an in-depth technical analysis of its applications, focusing on the strategic rationale behind its use in both solid-phase and solution-phase peptide synthesis. We will explore detailed experimental protocols, delve into the mechanistic causality behind key transformations and potential side reactions, and offer field-proven insights for researchers, scientists, and drug development professionals to effectively leverage this dipeptide in the creation of complex and bioactive peptides.

Introduction to this compound: A Strategic Building Block

The chemical synthesis of peptides is a stepwise process that relies on the precise management of reactive functional groups. The dipeptide this compound is a pre-formed, strategically protected fragment that offers significant advantages over the sequential addition of individual amino acids.

Chemical Structure and Properties

-

Chemical Name: N-(tert-Butoxycarbonyl)-L-aspartyl(γ-benzyl ester)-L-phenylalanine

-

Molecular Formula: C₂₅H₃₀N₂O₇[1]

-

Molecular Weight: 470.52 g/mol [1]

The structure masterfully orchestrates three key functionalities:

-

Nα-Boc Group: Protects the N-terminus of the aspartic acid residue.

-

β-Benzyl Ester (OBzl): Protects the side-chain carboxyl group of aspartic acid.

-

C-Terminal Carboxylic Acid (-OH): The reactive point for coupling to the N-terminus of another amino acid or peptide chain.

The Strategic Importance of the Protecting Groups

The utility of this compound is rooted in the differential lability of its protecting groups, a concept often referred to as "quasi-orthogonality".[4] This allows for selective deprotection at different stages of the synthesis.

-

The N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) group is the workhorse for temporary N-terminal protection in the Boc/Bzl synthesis strategy.[5][6] Its key feature is its lability to moderate acids, such as trifluoroacetic acid (TFA), typically used in a 25-50% solution in dichloromethane (DCM).[7][][9] This selective removal exposes the N-terminal amine for the next coupling step while leaving the more robust benzyl ester side-chain protection intact.

-

The Asp(OBzl) Side-Chain Protection: The benzyl (Bzl) ester is significantly more stable to the moderate acidic conditions used for Boc deprotection.[10] Its removal requires more stringent conditions, which are typically applied at the end of the synthesis in a "global deprotection" step. This can be achieved through two primary methods:

-

Strong Acidolysis: Treatment with strong acids like anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) will cleave the benzyl ester along with other benzyl-based side-chain protecting groups and the resin linker.[5][9][10]

-

Catalytic Hydrogenolysis: A much milder and highly efficient method involves the use of a palladium catalyst (e.g., 10% Pd/C) with a hydrogen source, such as hydrogen gas or a transfer agent like ammonium formate or formic acid.[7][10][11] This method is orthogonal to the acid-labile Boc group.

-

The "Dipeptide Block" Advantage

Utilizing a pre-formed dipeptide like this compound offers several tactical benefits:

-

Increased Synthesis Efficiency: It reduces the number of coupling and deprotection cycles required to assemble the final peptide, saving time and reagents.

-

Mitigation of Difficult Couplings: The peptide bond between Asp and Phe is already formed, bypassing a potentially difficult coupling step on the solid support.

-

Reduced Risk of Side Reactions: By incorporating the Asp residue as part of a dipeptide, the risk of certain side reactions associated with the activation of a single Boc-Asp(OBzl)-OH residue can be minimized.

Core Applications in Peptide Synthesis

This compound is a versatile reagent employed in various peptide synthesis strategies, from industrial production of sweeteners to the laboratory-scale synthesis of complex therapeutic peptides.

Foundational Role in Aspartame Synthesis

One of the most significant commercial applications of the Asp-Phe dipeptide is in the production of the artificial sweetener Aspartame (L-Aspartyl-L-phenylalanine methyl ester).[5][12] While enzymatic methods using thermolysin are also prevalent for coupling protected aspartic acid and phenylalanine methyl ester[13][14][15], chemical synthesis pathways often rely on precursors structurally similar to this compound. The dipeptide itself is a direct precursor to Asp-Phe, the core of the sweetener.[16][17]

Building Block in Solid-Phase Peptide Synthesis (SPPS)

In the context of Boc-based SPPS, this compound is treated like a single, albeit larger, amino acid. It is coupled onto a resin-bound amino acid or peptide whose N-terminal Boc group has just been removed. This allows for the efficient incorporation of the Asp-Phe sequence into a growing peptide chain.[18]

Caption: Boc-SPPS workflow incorporating the dipeptide block.

Utility in Solution-Phase Segment Condensation

For the synthesis of very large peptides or for industrial-scale production, solution-phase synthesis is often preferred. Here, smaller protected peptide fragments are synthesized and then joined together in a process called segment condensation.[10] this compound is an ideal starting point for creating a larger protected fragment, which can then be coupled to another fragment in solution.

Experimental Methodologies & Protocols

The following protocols are representative methodologies. Researchers should always perform small-scale trial reactions to optimize conditions for their specific sequences.

Protocol 1: Solution-Phase Coupling to an Amino Acid Ester

This protocol describes the coupling of this compound to a C-terminally protected amino acid, such as Leucine methyl ester (H-Leu-OMe).

Materials:

-

This compound (1.0 eq)

-

H-Leu-OMe·HCl (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIEA) (1.1 eq, to neutralize the HCl salt)

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1N aqueous hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

In a separate flask, suspend H-Leu-OMe·HCl (1.1 eq) in DCM and add DIEA (1.1 eq) to generate the free amine.

-

Add the free H-Leu-OMe solution to the first flask.

-

Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Transfer the filtrate to a separatory funnel and dilute with EtOAc.

-

Wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected tripeptide.

-

Purify the product by flash column chromatography if necessary.

Caption: General scheme for a solution-phase coupling reaction.

Protocol 2: N-Terminal Boc Deprotection

This procedure removes the temporary Boc group to allow for further chain elongation.

Materials:

-

Boc-protected peptide (on resin or in solution)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., 0.5% Dithioethane (DTE) if Met or Trp are present)[6][9]

Procedure:

-

Swell the peptide-resin in DCM. For solution-phase, dissolve the peptide in DCM.

-

Prepare a solution of 50% TFA in DCM (v/v). If required, add scavengers.

-

Treat the peptide with the TFA/DCM solution. A common protocol is a 5-minute pre-wash followed by a 20-minute main deprotection step.[9]

-

Filter the resin and wash thoroughly with DCM (2x) and Isopropanol (IPA) (2x) to remove excess TFA and byproducts.[9]

-

Proceed immediately to the neutralization and next coupling step.

Protocol 3: Side-Chain Benzyl Ester Deprotection (Catalytic Hydrogenation)

This is a mild method for cleaving the Asp(OBzl) group, typically after the full peptide has been synthesized and cleaved from the resin (if applicable).

Materials:

-

Protected peptide containing the Asp(OBzl) residue

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol (MeOH) or Acetic Acid

-

Hydrogen source: Hydrogen gas (H₂) balloon or Ammonium formate (HCOONH₄)

Procedure (using Ammonium Formate):

-

Dissolve the protected peptide in methanol.

-

Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Add ammonium formate (approx. 5-10 equivalents).

-

Stir the reaction at room temperature, monitoring by HPLC or TLC for the disappearance of the starting material.[15]

-

Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent to yield the deprotected peptide.

Critical Considerations & Mechanistic Insights

A deep understanding of potential side reactions is crucial for successful synthesis.

The Challenge of Aspartimide Formation

The most significant side reaction involving aspartic acid residues is the formation of a five-membered succinimide ring, known as an aspartimide.[15] This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the Asp residue.

-

Mechanism: This cyclization can be catalyzed by both base and acid. While it is a more pronounced problem in Fmoc/tBu chemistry (due to the basic piperidine deprotection step), it can also occur under the acidic conditions of Boc-SPPS, particularly during the final strong acid cleavage.[15][19]

-

Consequences: Aspartimide formation is highly problematic because its subsequent hydrolysis opens the ring to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer, often accompanied by racemization.[15]

-

Mitigation Strategies:

-

Sequence Dependence: The rate of aspartimide formation is highly dependent on the amino acid following the Asp residue. Glycine, Serine, and Alanine are known to accelerate the reaction.[19]

-

Acid Choice: During hydrogenolytic deprotection of Boc-Asp(OBzl)-containing peptides, the reaction can be induced by the palladium catalyst. This side reaction can be completely prevented by adding a few equivalents of acetic or formic acid to the mixture.[19]

-

Alternative Protecting Groups: For particularly sensitive sequences, using alternative side-chain protecting groups for Asp that are less prone to this reaction (e.g., O-cyclohexyl ester) may be considered.[10]

-

Protecting Group Orthogonality & Cleavage Strategy

The success of the entire synthesis hinges on the correct selection and removal of protecting groups.

| Protecting Group | Structure | Cleavage Reagent | Stability |

| Boc | (CH₃)₃C-O-CO- | Moderate Acid (e.g., 50% TFA/DCM) | Labile to strong acid and stable to hydrogenolysis and base. |

| Benzyl (Bzl) Ester | -O-CH₂-C₆H₅ | Strong Acid (HF, TFMSA) or H₂/Pd | Stable to moderate acid (TFA) and base. |

| Z (Cbz) | C₆H₅-CH₂-O-CO- | Strong Acid (HBr/AcOH) or H₂/Pd | Stable to moderate acid (TFA) and base. |

This table summarizes the "quasi-orthogonal" nature of the Boc/Bzl strategy. The final cleavage cocktail must be chosen based on all protecting groups present in the final peptide. For a peptide containing Arg(Tos), Cys(Acm), and Asp(OBzl), a strong acid like HF would be required to remove all groups simultaneously.

Racemization During Coupling

During the activation of the C-terminal carboxyl group of this compound, there is a risk of racemization at the Phenylalanine residue. The formation of an oxazolone intermediate can lead to the loss of stereochemical integrity. The inclusion of additives like HOBt or its modern equivalents (e.g., Oxyma) during the coupling reaction is critical. These additives react with the activated carboxyl group to form an active ester that is less prone to racemization and couples efficiently to the incoming amine.[20]

Conclusion & Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool that embodies the principles of protecting group chemistry. Its well-defined structure and predictable reactivity make it an invaluable asset for the synthesis of peptides ranging from simple biomolecules like Aspartame to complex peptide-based therapeutics.[18] By understanding the causality behind its reactions—from coupling and deprotection to potential side reactions like aspartimide formation—researchers can harness its full potential. As the demand for sophisticated peptide drugs continues to grow, the strategic use of such well-designed building blocks will remain essential for advancing the frontiers of medicinal chemistry and drug development.

References

-

Introduction to Peptide Synthesis - PMC - NIH. [Link]

-

BOC-PHE-OBZL - MySkinRecipes. [Link]

-

Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC - NIH. [Link]

-

Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - ACS Publications. [Link]

-

Aspartame and Its Microhydrated Aggregates Revealed by Laser Spectroscopy: Water–Sweetener Interactions in the Gas Phase | The Journal of Physical Chemistry A - ACS Publications. [Link]

- Aspartame (Nutrasweet®) is a remarkably sweet-tasting dipeptide e... | Study Prep in Pearson+ [https://plus.pearson.com/courses/mastering-chemistry-with-pearson-etext-for-organic-chemistry/assets/1012g-asset/questions/s-31-4-question-26-42]

-

Construction of hybrid peptide synthetases for the production of alpha-l-aspartyl-l-phenylalanine, a precursor for the high-intensity sweetener aspartame - PubMed. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Synthesis of Novel Peptides Using Unusual Amino Acids - PMC - PubMed Central - NIH. [Link]

- US20110046348A1 - Methods of preparing peptide derivatives - Google P

-

Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. [Link]

-

Amino Acid Sidechain Deprotection - Aapptec Peptides. [Link]

-

This compound [CAS: 68763-45-1] - Ivy Fine Chemicals. [Link]

-

Supporting Information - Digital CSIC. [Link]

-

The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC - NIH. [Link]

-

I. Formation of aminosuccinyl derivatives from aspartyl peptides: A known side reaction in unusual conditions - ResearchGate. [Link]

-

Optimization of reaction conditions for Boc-Phe-Leu-OMe synthesis a - ResearchGate. [Link]

-

Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4 - Aapptec Peptides. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. ivychem.com [ivychem.com]

- 3. 68763-45-1|this compound|BLD Pharm [bldpharm.com]

- 4. biosynth.com [biosynth.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. BOC-PHE-OBZL [myskinrecipes.com]

- 9. chempep.com [chempep.com]

- 10. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Construction of hybrid peptide synthetases for the production of alpha-l-aspartyl-l-phenylalanine, a precursor for the high-intensity sweetener aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Asp-Phe - Creative Peptides [creative-peptides.com]

- 18. chemimpex.com [chemimpex.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Boc-Asp(OBzl)-Phe-OH in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, particularly within the realm of peptide and peptidomimetic therapeutics, the strategic selection of building blocks is paramount to success. Among these, the protected dipeptide Boc-Asp(OBzl)-Phe-OH has emerged as a cornerstone intermediate, valued for its unique structural and functional properties. This technical guide provides an in-depth exploration of the multifaceted role of this compound, moving beyond a simple cataloging of its properties to a nuanced discussion of its strategic application in the design and synthesis of targeted enzyme inhibitors and other bioactive molecules. We will dissect the rationale behind its use, from the fundamental principles of its chemical architecture to detailed, field-proven protocols for its synthesis and incorporation into larger peptide chains. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block to accelerate their therapeutic discovery programs.

Introduction: The Rationale for Protected Dipeptide Building Blocks

The synthesis of complex peptides, especially on a large scale, is a formidable challenge fraught with potential pitfalls such as side reactions, racemization, and low yields. While the stepwise addition of single amino acids via Solid-Phase Peptide Synthesis (SPPS) is a well-established methodology, the use of pre-formed, protected di- or tri-peptide fragments has gained significant traction as a strategy to mitigate these issues.

This compound, with its N-terminal tert-butyloxycarbonyl (Boc) group and a side-chain benzyl (Bzl) ester protecting the aspartic acid residue, is a prime example of such a strategic intermediate. This dual protection scheme offers several distinct advantages:

-

Enhanced Stability and Solubility: The protecting groups increase the compound's stability and solubility in organic solvents commonly used in peptide synthesis.

-

Reduced Risk of Side Reactions: The pre-formed peptide bond between Asp and Phe circumvents potential side reactions that can occur during the activation and coupling of individual amino acids. A notable example is the prevention of aspartimide formation, a common and troublesome side reaction associated with the coupling of aspartic acid residues in SPPS.

-

Improved Synthetic Efficiency: The incorporation of a dipeptide unit in a single coupling step can significantly improve the overall efficiency and speed of the synthesis of long or complex peptides.

This guide will delve into the practical applications of this compound, with a particular focus on its role in the development of enzyme inhibitors.

The Asp-Phe Motif as a Privileged Pharmacophore

The aspartic acid-phenylalanine (Asp-Phe) dipeptide sequence is not merely a convenient synthetic unit; it is a recurring motif in biologically active peptides and a recognized pharmacophore in its own right. Its prevalence in nature and its successful application in medicinal chemistry underscore its importance.

Angiotensin-Converting Enzyme (ACE) Inhibition

Perhaps the most well-documented role of the Asp-Phe motif is in the inhibition of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. The dipeptide L-Aspartyl-L-phenylalanine is a known, albeit modest, inhibitor of ACE. The mechanism of this inhibition is understood to involve the interaction of the dipeptide with the active site of the enzyme:

-

The carboxyl group of the aspartic acid side chain is believed to coordinate with the essential zinc ion in the ACE active site.

-

The aromatic ring of the phenylalanine residue fits into a hydrophobic pocket (the S1' subsite) of the enzyme, contributing to binding affinity.

This fundamental understanding of the Asp-Phe interaction with ACE has served as a foundational principle for the design of more potent, non-peptide ACE inhibitors.

Peptidomimetics and Beyond

The structural and functional insights gleaned from the Asp-Phe motif have been extrapolated to the design of peptidomimetics targeting a range of enzymes and receptors. By using the Asp-Phe dipeptide as a scaffold, medicinal chemists can introduce modifications to enhance potency, selectivity, and pharmacokinetic properties, such as resistance to proteolytic degradation.

Synthesis and Characterization of this compound

A reliable and scalable synthesis of this compound is crucial for its widespread application. While commercially available, an in-house synthesis may be desirable for cost-effectiveness or for the generation of specialized analogs. A typical solution-phase synthesis protocol is provided below.

Solution-Phase Synthesis Protocol

This protocol details the coupling of N-α-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH) with L-phenylalanine methyl ester (H-Phe-OMe), followed by saponification to yield the final product.

Step 1: Coupling Reaction

-

Dissolution: In a round-bottom flask, dissolve Boc-Asp(OBzl)-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution and stir for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Addition of Amine: In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (1.1 eq). Add this solution to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Filter off the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude protected dipeptide ester.

Step 2: Saponification

-

Dissolution: Dissolve the crude product from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Acidification: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 3: Purification

-

The crude this compound can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Characterization Data

| Parameter | Expected Value |

| Molecular Formula | C25H30N2O7 |

| Molecular Weight | 470.52 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥98% |

| ¹H NMR | Consistent with structure |

| Mass Spectrometry | [M+H]⁺ = 471.2 |

Application in Solid-Phase Peptide Synthesis (SPPS)

The true power of this compound is realized in its application as a building block in SPPS. The following section outlines a generalized workflow for its incorporation into a growing peptide chain using a Boc/Bzl protection strategy.

SPPS Workflow using this compound

The following diagram illustrates the key steps in a typical Boc-SPPS cycle, highlighting the incorporation of the this compound dipeptide.

Caption: SPPS Cycle with this compound.

Advantages in SPPS

-

Circumvention of Aspartimide Formation: As previously mentioned, the pre-formed peptide bond between Asp and Phe prevents the intramolecular cyclization that leads to aspartimide formation, a side reaction that can compromise the purity and yield of the final peptide.

-

Increased Coupling Efficiency: In some cases, particularly with "difficult" sequences, the coupling of a dipeptide can be more efficient than the stepwise addition of two individual amino acids.

Case Study: Design of Novel Protease Inhibitors

To illustrate the practical application of this compound, let us consider a hypothetical case study in the design of inhibitors for a cysteine protease implicated in a parasitic disease.

Objective: To synthesize a series of small peptide-based inhibitors that target the active site of the protease.

Rationale: The protease has a known preference for a hydrophobic residue in the P2 position and an acidic residue in the P3 position of its substrates. The Asp-Phe motif is therefore an ideal starting point for inhibitor design.

Workflow:

-

Synthesis of Core Scaffold: this compound is coupled to a solid-phase resin functionalized with a warhead moiety (e.g., a vinyl sulfone) that will irreversibly bind to the active site cysteine of the protease.

-

Library Generation: The N-terminal Boc group is removed, and a diverse library of amino acids is coupled to the N-terminus to explore the P4 binding pocket of the enzyme.

-

Cleavage and Purification: The synthesized peptidomimetic inhibitors are cleaved from the resin, and the side-chain protecting groups (including the benzyl ester on Asp) are removed simultaneously using a strong acid cocktail (e.g., HF or TFMSA). The crude products are then purified by preparative HPLC.

-

Biological Evaluation: The purified compounds are screened for their inhibitory activity against the target protease.

Expected Outcome and Data Presentation:

The inhibitory activities of the synthesized compounds would be determined and expressed as IC50 values.

| Compound | P4 Residue | IC50 (nM) |

| 1 | Glycine | 5,200 |

| 2 | Leucine | 850 |

| 3 | Arginine | 1,200 |

| 4 | Tryptophan | 250 |

This data would then be used to establish a structure-activity relationship (SAR) and guide the design of the next generation of more potent inhibitors.

The following diagram illustrates the logical workflow of this case study.

Caption: Workflow for Protease Inhibitor Design.

Conclusion

This compound is far more than a simple dipeptide; it is a strategic tool in the arsenal of the medicinal chemist. Its carefully designed protection scheme facilitates efficient and high-fidelity peptide synthesis, while the inherent biological relevance of the Asp-Phe motif makes it a privileged pharmacophore for the design of targeted therapeutics. By understanding the chemical principles behind its synthesis and the strategic rationale for its application, researchers can leverage this compound to accelerate the discovery and development of novel, life-saving drugs. This guide has provided a comprehensive overview, from fundamental concepts to practical, actionable protocols, to empower scientists in this critical endeavor.

References

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–299. [Link]

Technical Guide: Boc-Asp(OBzl)-Phe-OH as a Cornerstone Building Block for Bioactive Peptide Synthesis

Abstract

This technical guide provides an in-depth exploration of N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-benzyl ester-L-phenylalanine, or Boc-Asp(OBzl)-Phe-OH , a pivotal dipeptide building block in the synthesis of complex, bioactive peptides. Moving beyond a simple datasheet, this document elucidates the strategic importance of its unique protecting group combination, provides validated, step-by-step protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and discusses its role in the development of therapeutic agents and other commercially significant peptides. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate with a high degree of precision and success.

Introduction: The Strategic Value of a Pre-formed Dipeptide Block

In the intricate field of peptide synthesis, efficiency and fidelity are paramount. While the stepwise addition of single amino acids is the conventional approach, the use of pre-formed, protected dipeptide blocks like this compound offers distinct advantages. This specialized derivative is instrumental in research focused on drug development, biotechnology, and targeted cancer therapies.[1] The primary benefits include:

-

Reduced Synthesis Cycles: Incorporating a dipeptide in a single coupling step accelerates the overall synthesis timeline.

-

Minimized Racemization: The risk of epimerization at the C-terminal of the activated amino acid is confined to the synthesis of the dipeptide itself, which can be performed and purified under optimized conditions, thus preventing this side reaction during the more complex solid-phase assembly.

-

Overcoming Difficult Couplings: Certain peptide sequences are notoriously difficult to couple due to steric hindrance or secondary structure formation. Using a dipeptide block can circumvent these challenging coupling steps.

The specific architecture of this compound is what makes it a cornerstone of the "quasi-orthogonal" Boc/Bzl protection strategy, a robust and well-established method in peptide chemistry.[2][3]

The Chemistry of Control: Understanding the Boc/Bzl Protecting Group Strategy

The functionality of this compound is entirely dependent on the precise, differential lability of its two key protecting groups: the tert-Butoxycarbonyl (Boc) group and the Benzyl (Bzl) group.

The Boc Group: The Temporary N-α Shield